Dextrorphan tartrate

Description

Properties

IUPAC Name |

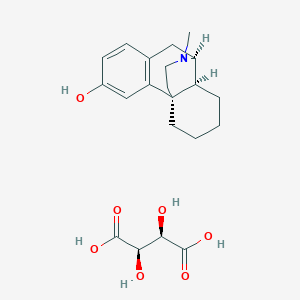

(2R,3R)-2,3-dihydroxybutanedioic acid;(1S,9S,10S)-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO.C4H6O6/c1-18-9-8-17-7-3-2-4-14(17)16(18)10-12-5-6-13(19)11-15(12)17;5-1(3(7)8)2(6)4(9)10/h5-6,11,14,16,19H,2-4,7-10H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t14-,16+,17+;1-,2-/m11/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWTWIZDKEIWLKQ-XCPWPWHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8048997 | |

| Record name | Dextrorphan tartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143-98-6 | |

| Record name | Dextrorphan tartrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dextrophan tartrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dextrorphan tartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-3-Hydroxy-N-methylmorphinan tartrate salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEXTRORPHAN TARTRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NFM769433K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dextrorphan Tartrate: A Technical Guide on the Mechanism of Action

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Dextrorphan (B195859) (DXO), the primary active metabolite of the widely used antitussive dextromethorphan (B48470) (DXM), is a pharmacologically complex agent with a multi-target profile.[1][2] Its principal mechanism of action is the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor, which underlies many of its neuroactive and psychoactive effects.[1][3] Additionally, dextrorphan interacts with sigma-1 receptors, voltage-gated calcium channels, and other neurotransmitter systems.[4][5] This technical guide provides an in-depth examination of dextrorphan's mechanisms of action, supported by quantitative binding data, detailed experimental protocols, and visualizations of key pathways to facilitate advanced research and drug development.

Core Pharmacodynamic Profile

Dextrorphan's effects on the central nervous system are mediated through its interaction with several key receptors and ion channels.

The most significant pharmacological action of dextrorphan is its role as a potent, non-competitive antagonist of the NMDA receptor.[1][6] It binds to a site within the receptor's ion channel, often referred to as the phencyclidine (PCP) or MK-801 site, thereby blocking the influx of calcium (Ca²⁺) that normally occurs upon receptor activation by glutamate (B1630785) and glycine.[3][7] This blockade of excitatory glutamatergic neurotransmission is responsible for its dissociative, neuroprotective, and potential antidepressant effects.[8][9][10] Dextrorphan is a more potent NMDA receptor antagonist than its parent compound, dextromethorphan.[1][4][11] Studies using radioligand binding have shown that the binding domain for dextrorphan within the NMDA receptor ion channel may be distinct from that of MK-801, suggesting different molecular determinants for high-affinity binding.[12][13]

References

- 1. Dextrorphan - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Dextrallorphan - Wikipedia [en.wikipedia.org]

- 5. Dextromethorphan and dextrorphan as calcium channel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dextromethorphan: a review of N-methyl-d-aspartate receptor antagonist in the management of pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medkoo.com [medkoo.com]

- 8. Dextromethorphan - Wikipedia [en.wikipedia.org]

- 9. journal.arikesi.or.id [journal.arikesi.or.id]

- 10. Frontiers | Preliminary Results on the Long-Term Effects of Dextromethorphan on MDMA-Mediated Serotonergic Deficiency and Volumetric Changes in Primates Based on 4-[18F]-ADAM PET/MRI [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. Differential binding properties of [3H]dextrorphan and [3H]MK-801 in heterologously expressed NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dextrorotatory Opioids as Probes for Pcp Receptors - Thomas Murray [grantome.com]

The Pharmacology of Dextrorphan Tartrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dextrorphan (B195859) (DXO) is the primary active metabolite of the widely used antitussive, dextromethorphan (B48470). While dextromethorphan itself possesses pharmacological activity, dextrorphan is a more potent, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist and also interacts with sigma-1 receptors. This dual mechanism of action underlies its complex pharmacological profile, which includes neuroprotective, anticonvulsant, and, at high doses, dissociative effects. This technical guide provides an in-depth overview of the pharmacology of dextrorphan tartrate, focusing on its mechanism of action, receptor binding profile, pharmacokinetics, and pharmacodynamics. Detailed experimental protocols for key assays are provided to facilitate further research and drug development efforts.

Introduction

Dextrorphan ((+)-3-hydroxy-N-methylmorphinan) is the O-demethylated metabolite of dextromethorphan, a common component in over-the-counter cough and cold remedies. The conversion of dextromethorphan to dextrorphan is primarily mediated by the polymorphic cytochrome P450 enzyme CYP2D6.[1][2] Dextrorphan readily crosses the blood-brain barrier and exerts its principal pharmacological effects within the central nervous system. Its primary molecular target is the NMDA receptor, where it acts as a non-competitive antagonist at the phencyclidine (PCP) binding site within the ion channel.[1][3] Additionally, dextrorphan displays affinity for the sigma-1 receptor, an intracellular chaperone protein involved in the modulation of various signaling pathways.[4] This multifaceted pharmacology has led to investigations of dextrorphan for various therapeutic applications beyond its antitussive effects, including neuroprotection in stroke and traumatic brain injury, and as a potential therapeutic for neuropathic pain and other neurological disorders.

Mechanism of Action

NMDA Receptor Antagonism

Dextrorphan is a potent uncompetitive antagonist of the NMDA receptor. It binds to the MK-801/PCP site located within the ion channel of the receptor complex.[1] This binding is state-dependent, meaning dextrorphan has a higher affinity for the open, activated state of the NMDA receptor channel. By binding within the channel, dextrorphan physically obstructs the influx of Ca²⁺ and Na⁺ ions, thereby inhibiting the excitatory signaling cascade mediated by glutamate. This mechanism is central to its neuroprotective and anticonvulsant properties, as excessive NMDA receptor activation is implicated in excitotoxicity, a key pathological process in various neurological conditions.

Sigma-1 Receptor Modulation

Dextrorphan also exhibits significant affinity for the sigma-1 receptor, acting as an agonist.[4] The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. Its activation is associated with the modulation of intracellular calcium signaling, regulation of ion channels, and cellular stress responses. The interaction of dextrorphan with the sigma-1 receptor may contribute to its neuroprotective effects and modulate its overall pharmacological profile, potentially influencing its side-effect profile compared to other NMDA receptor antagonists.

Receptor Binding and Functional Activity

The following tables summarize the quantitative data on the binding affinity (Ki) and functional potency (IC50) of dextrorphan at various receptors and transporters.

| Receptor/Transporter | Ligand | Ki (nM) | Species | Reference |

| NMDA Receptor (PCP site) | Dextrorphan | 58 | Rat Brain | [3] |

| Sigma-1 Receptor | Dextrorphan | 25 | Guinea Pig Brain | [5] |

| Sigma-2 Receptor | Dextrorphan | >10,000 | Guinea Pig Brain | [4] |

| Mu Opioid Receptor | Dextrorphan | >10,000 | [4] | |

| Delta Opioid Receptor | Dextrorphan | >10,000 | [4] | |

| Kappa Opioid Receptor | Dextrorphan | >10,000 | [4] | |

| Serotonin Transporter (SERT) | Dextrorphan | 1,300 | Human | [5] |

| Norepinephrine Transporter (NET) | Dextrorphan | >10,000 | Human | [5] |

| Receptor | Ligand | IC50 (µM) | Species/System | Reference |

| α3β4 Nicotinic Acetylcholine Receptor | Dextrorphan | 2.1 | Recombinant | [4] |

| α4β2 Nicotinic Acetylcholine Receptor | Dextrorphan | 4.3 | Recombinant | [4] |

| α7 Nicotinic Acetylcholine Receptor | Dextrorphan | 3.8 | Recombinant | [4] |

Pharmacokinetics

The pharmacokinetic profile of dextrorphan is largely dependent on the metabolism of its parent compound, dextromethorphan.

| Parameter | Value | Species | Route | Reference |

| Cmax | 1.0 nmol/g (brain) | Rat | 30 mg/kg i.p. (of Dextromethorphan) | [6] |

| Tmax | 60 min (brain) | Rat | 30 mg/kg i.p. (of Dextromethorphan) | [6] |

| Half-life (t½) | 18.5 min (plasma) | Male Rat | Oral (Dextromethorphan) | [7] |

| 40 min (plasma) | Female Rat | Oral (Dextromethorphan) | [7] | |

| Bioavailability | - | - | - | - |

Metabolism: Dextrorphan is formed from dextromethorphan primarily through O-demethylation by CYP2D6.[1][2] It is further metabolized to 3-hydroxymorphinan. The activity of CYP2D6 is subject to genetic polymorphism, leading to significant inter-individual variations in the plasma concentrations of dextrorphan following dextromethorphan administration.

Experimental Protocols

Radioligand Binding Assay for NMDA Receptor Affinity

Objective: To determine the binding affinity (Ki) of this compound for the PCP site of the NMDA receptor using [³H]MK-801.

Materials:

-

Rat forebrain tissue

-

[³H]MK-801 (specific activity ~20-30 Ci/mmol)

-

This compound

-

Unlabeled MK-801 (for non-specific binding)

-

Assay Buffer: 5 mM Tris-HCl, pH 7.4

-

Wash Buffer: Ice-cold 5 mM Tris-HCl, pH 7.4

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail

-

Homogenizer

-

Centrifuge

-

Filtration manifold

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize fresh or frozen rat forebrain tissue in 20 volumes of ice-cold assay buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.

-

Resuspend the pellet in fresh assay buffer and repeat the centrifugation step.

-

Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL.

-

-

Binding Assay:

-

In a 96-well plate, set up triplicate tubes for total binding, non-specific binding, and competitor concentrations.

-

Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]MK-801 (final concentration ~1-5 nM), and 100 µL of membrane preparation.

-

Non-specific Binding: Add 50 µL of unlabeled MK-801 (final concentration ~10 µM), 50 µL of [³H]MK-801, and 100 µL of membrane preparation.

-

Competitor Binding: Add 50 µL of varying concentrations of this compound, 50 µL of [³H]MK-801, and 100 µL of membrane preparation.

-

Incubate the plate at room temperature for 60 minutes.

-

-

Filtration and Counting:

-

Terminate the assay by rapid filtration through glass fiber filters pre-soaked in wash buffer using a filtration manifold.

-

Wash the filters three times with 3 mL of ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

-

Measure the radioactivity in a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of this compound from the competition binding curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

-

In Vitro CYP2D6-mediated Metabolism of Dextromethorphan to Dextrorphan

Objective: To determine the in vitro conversion of dextromethorphan to dextrorphan by human liver microsomes.

Materials:

-

Human liver microsomes (HLMs)

-

Dextromethorphan

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)

-

Acetonitrile (B52724) (for reaction termination)

-

Internal standard (e.g., a structurally similar compound not present in the reaction)

-

LC-MS/MS system

Procedure:

-

Incubation:

-

Prepare a reaction mixture containing HLMs (e.g., 0.2-0.5 mg/mL protein), dextromethorphan (at various concentrations to determine Km and Vmax), and potassium phosphate buffer.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a specified time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

-

-

Reaction Termination and Sample Preparation:

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Centrifuge the samples at high speed (e.g., 10,000 x g for 10 minutes) to precipitate proteins.

-

Transfer the supernatant to a new tube for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples for the concentration of dextrorphan using a validated LC-MS/MS method.

-

Use a suitable C18 column for chromatographic separation.

-

Optimize the mass spectrometer for the detection of dextrorphan and the internal standard using multiple reaction monitoring (MRM).

-

-

Data Analysis:

-

Quantify the amount of dextrorphan formed.

-

Calculate the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.[9]

-

Visualizations

Caption: Metabolic conversion of dextromethorphan to dextrorphan.

Caption: Dextrorphan's primary mechanisms of action.

Caption: General experimental workflow for pharmacological characterization.

Conclusion

This compound is a pharmacologically active molecule with a distinct profile centered on non-competitive NMDA receptor antagonism and sigma-1 receptor agonism. Its potency at the NMDA receptor is significantly greater than its parent compound, dextromethorphan, making it the primary mediator of the dissociative and neuroprotective effects observed with high doses of dextromethorphan. The information and protocols provided in this guide are intended to serve as a comprehensive resource for researchers and drug development professionals interested in further exploring the therapeutic potential of dextrorphan and its derivatives. A thorough understanding of its pharmacology is essential for the design of future studies and the development of novel therapeutics targeting the glutamatergic and sigma-1 systems.

References

- 1. Dextromethorphan - Wikipedia [en.wikipedia.org]

- 2. CYP2D6- and CYP3A-dependent metabolism of dextromethorphan in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Differential binding properties of [3H]dextrorphan and [3H]MK-801 in heterologously expressed NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparative Effects of Dextromethorphan and Dextrorphan on Nicotine Discrimination in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Involvement of Sigma-1 Receptors in the Antidepressant-like Effects of Dextromethorphan - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of route of administration on dextromethorphan pharmacokinetics and behavioral response in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sex differences in plasma half-life of dextrorphan in rats administered dextromethorphan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. mdpi.com [mdpi.com]

Dextrorphan Tartrate: A Technical Guide to its Function as an NMDA Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dextrorphan (B195859) (DXO), the principal O-demethylated metabolite of the common antitussive dextromethorphan (B48470) (DXM), is a potent, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2][3] Its activity at the NMDA receptor is significantly greater than that of its parent compound and is responsible for many of the psychoactive and neuroprotective effects observed with high doses of dextromethorphan.[1][2][4] Dextrorphan tartrate, a salt form of the molecule, is often used in research settings for its stability and solubility.[3][5] This document provides an in-depth technical overview of dextrorphan's interaction with the NMDA receptor, including its mechanism of action, quantitative binding and functional data, relevant signaling pathways, and detailed experimental protocols for its characterization.

Mechanism of Action

Dextrorphan functions as a use-dependent, open-channel blocker of the NMDA receptor.[6] Its primary binding site is located within the ion channel pore, overlapping with the phencyclidine (PCP) and MK-801 binding sites.[4][6] The antagonism is non-competitive, meaning dextrorphan does not compete with the binding of the primary agonists, glutamate (B1630785) and glycine.[2]

The process of NMDA receptor activation requires the simultaneous binding of glutamate and a co-agonist (glycine or D-serine), which triggers a conformational change.[7] However, at resting membrane potential, the channel is blocked by a magnesium ion (Mg²⁺).[7][8] Depolarization of the postsynaptic membrane dislodges the Mg²⁺ ion, allowing cations like Na⁺ and, most critically, Ca²⁺ to flow into the cell.[7][8] Dextrorphan exerts its antagonistic effect by entering the opened channel and physically occluding it, thereby preventing this ion flux.

Interestingly, studies have revealed that the binding sites for dextrorphan and the well-characterized antagonist MK-801 are not identical.[6] Dextrorphan's binding is not significantly affected by the presence of glutamate and glycine, and it appears to bind to a site that is shallower within the ion channel vestibule compared to MK-801.[6] This distinction is supported by observations that dextrorphan exhibits less use-dependency than MK-801.[6]

Quantitative Data

The affinity and functional potency of dextrorphan at the NMDA receptor and other sites have been quantified in various studies. The following tables summarize key quantitative data.

Table 1: Dextrorphan Binding Affinities (Ki)

| Target | Radioligand | Tissue/System | Ki (nM) | Reference |

| NMDA Receptor (PCP Site) | [³H]TCP | Rat Brain | 2246 | [9] |

| NMDA Receptor (MK-801 Site) | [³H]MK-801 | Rat Brain | 486–906 | [1] |

| Sigma-1 (σ₁) Receptor | - | Rat | 118–481 | [1] |

| Sigma-2 (σ₂) Receptor | - | Rat | 11,325–15,582 | [1] |

| Serotonin Transporter (SERT) | - | Rat | 401–484 | [1] |

| Norepinephrine Transporter (NET) | - | Rat | ≥340 | [1] |

Table 2: Dextrorphan Functional Antagonism (IC₅₀)

| Assay Type | System | Agonist | IC₅₀ (µM) | Reference |

| NMDA-induced Current Blockade | Cultured Rat Cortical Neurons | NMDA | 0.55 | [10] |

| NMDA-evoked Ca²⁺ Influx | Cultured Rat Hippocampal Neurons | NMDA | 4 | [11] |

| NMDA Receptor Antagonism | Cultured Rat Cerebellar Granule Neurons | NMDA (100 µM) + Glycine (10 µM) | 0.46 | [12] |

Note: Dextrorphan's affinity for the NMDA receptor is approximately ten-fold greater than that of its parent compound, dextromethorphan.[4]

Signaling Pathways and Experimental Workflows

Visual representations of the molecular pathways and experimental procedures are crucial for understanding the context of dextrorphan's action.

Caption: Canonical NMDA receptor signaling pathway leading to gene expression changes.

Caption: Dextrorphan's mechanism of NMDA receptor antagonism by channel block.

Caption: Workflow for characterizing dextrorphan's NMDA antagonist activity.

Experimental Protocols

Detailed methodologies are essential for the replication and extension of research findings.

1. Radioligand Binding Assay for NMDA Receptor Affinity

This protocol is adapted from methods used to characterize non-competitive NMDA antagonists.[6][13]

-

Objective: To determine the binding affinity (Ki) of this compound for the MK-801/PCP site within the NMDA receptor channel.

-

Materials:

-

Rat brain cortex tissue

-

Homogenization Buffer: 5 mM HEPES (pH 7.4)

-

Radioligand: [³H]MK-801 or [³H]dextrorphan

-

Non-specific binding control: 10 µM unlabeled MK-801

-

This compound stock solution

-

Assay Buffer: 5 mM HEPES (pH 7.4) containing 100 µM glutamate and 100 µM glycine

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation fluid and vials

-

-

Methodology:

-

Membrane Preparation: Homogenize rat brain cortex in ice-cold Homogenization Buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 40,000 x g for 20 minutes. Wash the resulting pellet by resuspension and centrifugation multiple times to remove endogenous ligands. Resuspend the final pellet in Assay Buffer.

-

Binding Reaction: In a final volume of 500 µL, combine the brain membrane preparation (80-150 µg protein), a single concentration of [³H]MK-801 (e.g., 1-5 nM), and varying concentrations of this compound. For non-specific binding, add 10 µM unlabeled MK-801 instead of dextrorphan.

-

Incubation: Incubate the reactions at room temperature for 60 minutes to reach equilibrium.

-

Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters, followed by three quick washes with ice-cold buffer to separate bound from free radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of dextrorphan from a concentration-response curve and convert it to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

2. Whole-Cell Patch-Clamp Electrophysiology

This protocol measures the functional blockade of NMDA receptor currents by dextrorphan.[10][14]

-

Objective: To determine the IC₅₀ of this compound for the inhibition of NMDA-induced currents in neurons.

-

Materials:

-

Primary cultured neurons (e.g., rat cortical or hippocampal neurons)

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, 10 glucose, 0.01 glycine, pH 7.4. Tetrodotoxin (TTX, 0.5 µM) is added to block voltage-gated sodium channels.

-

Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, pH 7.2.

-

Agonist Solution: External solution containing 100 µM NMDA.

-

This compound stock solution.

-

-

Methodology:

-

Cell Culture: Prepare primary cultures of neurons from embryonic rats and plate them on coverslips. Use cells after 7-14 days in vitro.

-

Recording Setup: Place a coverslip in a recording chamber on an inverted microscope stage, continuously perfused with External Solution.

-

Patching: Obtain a whole-cell patch-clamp configuration on a selected neuron using a glass micropipette filled with Internal Solution. Clamp the membrane potential at a negative holding potential (e.g., -60 mV).

-

Current Elicitation: Apply the Agonist Solution for a short duration (e.g., 2-4 seconds) to evoke an inward NMDA receptor-mediated current.

-

Inhibition Measurement: After establishing a stable baseline response to the agonist, co-apply the Agonist Solution with varying concentrations of this compound.

-

Data Analysis: Measure the peak amplitude of the inward current in the absence and presence of dextrorphan. Plot the percentage of inhibition against the dextrorphan concentration and fit the data with a sigmoidal dose-response curve to determine the IC₅₀ value.

-

3. Calcium Influx Assay

This fluorescence-based assay provides a high-throughput method to assess functional NMDA receptor antagonism.[11][14]

-

Objective: To measure the IC₅₀ of this compound for the inhibition of NMDA-induced intracellular calcium elevation.

-

Materials:

-

Primary cultured neurons (e.g., cerebellar granule neurons)

-

Loading Buffer: Physiological salt solution containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Stimulation Buffer: Physiological salt solution containing 100 µM NMDA and 10 µM glycine.

-

This compound stock solution.

-

-

Methodology:

-

Cell Culture: Grow neurons on glass coverslips or in multi-well plates suitable for fluorescence imaging.

-

Dye Loading: Incubate the cells with the Loading Buffer for 30-60 minutes at 37°C to allow the fluorescent indicator to enter the cells.

-

Baseline Measurement: Wash the cells and measure the baseline fluorescence using a fluorometric imaging plate reader or a fluorescence microscope.

-

Antagonist Application: Add varying concentrations of this compound to the cells and incubate for a short period.

-

Stimulation and Measurement: Add the Stimulation Buffer to induce NMDA receptor activation and subsequent calcium influx. Continuously record the fluorescence intensity.

-

Data Analysis: Calculate the change in fluorescence from baseline as a measure of the intracellular calcium response. Plot the response against the dextrorphan concentration to generate a dose-response curve and calculate the IC₅₀.

-

Pharmacokinetics and Metabolism

Dextrorphan is the primary active metabolite of dextromethorphan, formed via O-demethylation by the cytochrome P450 enzyme CYP2D6.[1][15] This metabolic pathway is subject to genetic polymorphism, leading to significant inter-individual variability in dextrorphan plasma concentrations following dextromethorphan administration.[16] Dextrorphan itself has a longer elimination half-life than its parent compound, which can lead to its accumulation after repeated dosing of dextromethorphan.[1] It is further metabolized to 3-hydroxymorphinan or undergoes glucuronidation.[1]

Conclusion

This compound is a well-characterized, high-affinity uncompetitive antagonist of the NMDA receptor.[3] Its mechanism of action involves the direct blockade of the receptor's ion channel, preventing the calcium influx that triggers downstream signaling cascades.[8][17] With a potency significantly exceeding its parent compound, dextromethorphan, it serves as an essential tool for investigating NMDA receptor physiology and pathology. The distinct binding characteristics compared to other channel blockers like MK-801 highlight the subtleties of antagonist interaction within the channel pore.[6] The protocols detailed herein provide a robust framework for researchers to quantify its binding and functional effects, furthering its utility in neuroscience research and the development of novel therapeutics targeting glutamatergic systems.

References

- 1. Dextrorphan - Wikipedia [en.wikipedia.org]

- 2. pharmacyfreak.com [pharmacyfreak.com]

- 3. This compound [benchchem.com]

- 4. Comparative Effects of Dextromethorphan and Dextrorphan on Nicotine Discrimination in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Differential binding properties of [3H]dextrorphan and [3H]MK-801 in heterologously expressed NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NMDA receptor - Wikipedia [en.wikipedia.org]

- 8. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dextromethorphan | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. Dextromethorphan blocks N-methyl-D-aspartate-induced currents and voltage-operated inward currents in cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Interactions of dextromethorphan with the N-methyl-D-aspartate receptor-channel complex: single channel recordings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. N-Substituted-3-alkoxy-derivatives of dextromethorphan are functional NMDA receptor antagonists in vivo: Evidence from an NMDA-induced seizure model in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Pharmacokinetics of dextromethorphan and dextrorphan in epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Dextromethorphan: cellular effects reducing neuronal hyperactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Chemical Properties of Dextrorphan Tartrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dextrorphan (B195859), the dextrorotatory enantiomer of 3-hydroxy-N-methylmorphinan, is a pharmacologically active compound with significant potential in neuroscience research and drug development. It is the primary active metabolite of the widely used antitussive, dextromethorphan (B48470), and exerts its effects primarily as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist and a sigma-1 (σ1) receptor agonist.[1][2] This technical guide provides a comprehensive overview of the synthesis and chemical properties of dextrorphan tartrate, offering detailed experimental protocols, tabulated quantitative data, and visualizations of its key signaling pathways to support further research and development.

Chemical Properties of this compound

This compound is the salt formed between dextrorphan and D-tartaric acid. The tartrate salt form enhances the compound's solubility and stability, making it more suitable for pharmaceutical applications.[3]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| IUPAC Name | (9α,13α,14α)-17-methylmorphinan-3-ol L-tartrate | [4] |

| CAS Number | 143-98-6 | [5] |

| Molecular Formula | C₂₁H₂₉NO₇ | [1] |

| Molecular Weight | 407.46 g/mol | [1] |

| Melting Point | 201-204 °C | [5] |

| Appearance | White to off-white crystalline solid | [5] |

| Solubility | Water: >10 mg/mL | [5] |

| pKa (Strongest Acidic) | 10.46 (Phenolic OH) (Predicted) | [6] |

| pKa (Strongest Basic) | 9.66 (Tertiary Amine) (Predicted) | [6] |

| Storage Conditions | -20°C | [7] |

| Stability | Stable for ≥ 3 years at -20°C | [4] |

Stability Profile

Forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of a drug substance. While specific forced degradation data for this compound is not extensively published, studies on dextromethorphan provide valuable insights into the stability of the morphinan (B1239233) scaffold.

General Forced Degradation Protocol Outline:

A stability-indicating HPLC method is essential for separating the parent drug from its degradation products. A typical protocol involves subjecting a solution of this compound to various stress conditions:

-

Acidic Conditions: 0.1 M HCl at 60°C for 24 hours.

-

Basic Conditions: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Conditions: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Conditions: 80°C for 48 hours.

-

Photolytic Conditions: Exposure to UV light (254 nm) and cool white fluorescent light for a specified duration.

Samples are then analyzed by a validated HPLC method to determine the percentage of degradation and identify any major degradation products.

Synthesis of this compound

The synthesis of this compound can be approached through several strategic routes. The core of the molecule is the morphinan skeleton, which can be constructed using methods like the Grewe cyclization. For obtaining the optically pure dextrorphan, enantioselective synthesis or resolution of a racemic mixture is required.

Synthetic Strategies

Three primary synthetic strategies are outlined below:

-

Resolution of Racemic (±)-3-Hydroxy-N-methylmorphinan: This is a classical and efficient method that involves the separation of the desired dextrorotatory enantiomer from a racemic mixture using a chiral resolving agent, followed by salt formation.

-

O-Demethylation of Dextromethorphan: This route utilizes the commercially available dextromethorphan and removes the methyl group from the phenolic ether to yield dextrorphan.

-

Enantioselective Synthesis via Grewe Cyclization: This approach builds the chiral morphinan skeleton from achiral precursors, offering a more direct route to the desired enantiomer.

Experimental Protocols

This protocol is divided into two main stages: the resolution of the racemic free base and the formation of the tartrate salt.

Step 1: Resolution of (±)-3-Hydroxy-N-methylmorphinan

-

Preparation of the Racemic Base: Dissolve racemic (±)-3-hydroxy-N-methylmorphinan hydrobromide in a biphasic mixture of chloroform (B151607) and aqueous sodium hydroxide (B78521) solution. Stir vigorously for 1 hour. Separate the organic layer, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the oily free base.

-

Diastereomeric Salt Formation: Dissolve the racemic free base in warm methanol (B129727). In a separate flask, dissolve an equimolar amount of D-(-)-tartaric acid in warm methanol.

-

Crystallization: Slowly add the D-tartaric acid solution to the solution of the racemic base with continuous stirring. Allow the mixture to cool slowly to room temperature and then place it in a refrigerator (4°C) overnight to facilitate crystallization of the dextrorphan-D-tartrate diastereomeric salt.

-

Isolation and Purification: Collect the crystals by vacuum filtration and wash with cold methanol. The purity of the diastereomeric salt can be improved by recrystallization from methanol.

Step 2: Formation of this compound

-

Liberation of the Free Base (Optional, for purification): The purified diastereomeric salt can be dissolved in water and treated with a base (e.g., ammonium (B1175870) hydroxide) to precipitate the free dextrorphan base. The precipitate is then filtered, washed with water, and dried.

-

Final Salt Formation: Dissolve the purified dextrorphan free base in a minimal amount of hot methanol. In a separate container, dissolve an equimolar amount of D-(-)-tartaric acid in hot methanol.

-

Crystallization and Isolation: Combine the two solutions and allow to cool to room temperature, followed by cooling in an ice bath to induce crystallization. Collect the this compound crystals by filtration, wash with cold methanol, and dry under vacuum.

This protocol describes the cleavage of the methyl ether of dextromethorphan to yield dextrorphan.

-

Reaction Setup: To a solution of dextromethorphan hydrobromide in a suitable solvent (e.g., dichloromethane), add a demethylating agent such as boron tribromide (BBr₃) or hydrobromic acid (HBr) at a low temperature (e.g., 0°C).

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or HPLC.

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of water or methanol. Basify the mixture with a suitable base (e.g., ammonium hydroxide) to precipitate the crude dextrorphan.

-

Purification: Collect the crude product by filtration and purify by column chromatography on silica (B1680970) gel using a mixture of dichloromethane (B109758) and methanol as the eluent.

-

Tartrate Salt Formation: Convert the purified dextrorphan free base to the tartrate salt as described in Protocol 1, Step 2.

Caption: Workflow for the synthesis of this compound.

Signaling Pathways of Dextrorphan

Dextrorphan's pharmacological effects are primarily mediated through its interaction with two key targets in the central nervous system: NMDA receptors and sigma-1 receptors.

NMDA Receptor Antagonism

Dextrorphan acts as a non-competitive antagonist at the NMDA receptor, an ionotropic glutamate (B1630785) receptor crucial for synaptic plasticity, learning, and memory.[8] By blocking the NMDA receptor channel, dextrorphan reduces the influx of Ca²⁺ into neurons, thereby modulating downstream signaling cascades.[8]

Caption: Dextrorphan's NMDA Receptor Antagonism Pathway.

Sigma-1 Receptor Agonism

Dextrorphan is also an agonist at the sigma-1 receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[4] Activation of the sigma-1 receptor by dextrorphan modulates a variety of cellular processes, including calcium signaling, ion channel function, and cellular survival pathways.[4]

Caption: Dextrorphan's Sigma-1 Receptor Agonism Pathway.

Conclusion

This technical guide provides a foundational understanding of the synthesis and chemical properties of this compound. The detailed protocols and compiled data serve as a valuable resource for researchers engaged in the study of this compound. Further investigation into the nuanced downstream effects of dextrorphan's dual antagonism of NMDA receptors and agonism of sigma-1 receptors will continue to unveil its therapeutic potential for a range of neurological and psychiatric disorders.

References

- 1. Dextrorphan D-tartrate | C21H29NO7 | CID 11957532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ketamine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Sigma-1 Receptor as a Pluripotent Modulator in the Living System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | CAS#:143-98-6 | Chemsrc [chemsrc.com]

- 6. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]

Dextrorphan Tartrate vs. Dextromethorphan: A Technical Guide to their Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth comparative analysis of the metabolism of dextrorphan (B195859) and its parent compound, dextromethorphan (B48470). Dextromethorphan, a widely used antitussive, undergoes extensive metabolism primarily by the polymorphic cytochrome P450 enzymes CYP2D6 and CYP3A4. Its principal and pharmacologically active metabolite, dextrorphan, is a potent N-methyl-D-aspartate (NMDA) receptor antagonist. Understanding the metabolic pathways, enzymatic kinetics, and resulting pharmacokinetic profiles of both compounds is critical for drug development, pharmacogenomic studies, and toxicological assessments. This document details the metabolic routes, presents quantitative data in structured tables, outlines key experimental protocols for their study, and provides visual representations of the metabolic and signaling pathways. The metabolism of dextrorphan tartrate is considered equivalent to that of dextrorphan, as the tartrate salt is not expected to significantly influence its metabolic fate.

Introduction

Dextromethorphan (DM) is a synthetically produced morphinan (B1239233) derivative with antitussive properties. It is structurally related to opioids but lacks significant affinity for opioid receptors at therapeutic doses. The pharmacological effects of dextromethorphan are complex, involving antagonism of NMDA receptors and agonism of sigma-1 receptors, particularly at higher doses.[1] A significant portion of its pharmacological activity, especially its dissociative effects at supratherapeutic doses, is attributed to its primary metabolite, dextrorphan (DXO).[1]

The metabolism of dextromethorphan is highly variable among individuals, primarily due to the genetic polymorphism of the CYP2D6 enzyme.[2] This variability leads to distinct pharmacokinetic profiles, classifying individuals as poor, intermediate, extensive, or ultrarapid metabolizers. This guide will elucidate the metabolic transformations of dextromethorphan and the subsequent metabolism of dextrorphan, providing a comprehensive resource for professionals in the field.

Metabolic Pathways

The metabolism of dextromethorphan is a multi-step process involving several key enzymes, primarily located in the liver. The two major initial pathways are O-demethylation and N-demethylation, followed by further metabolism and conjugation.

O-Demethylation of Dextromethorphan to Dextrorphan

The principal metabolic pathway for dextromethorphan in most individuals is O-demethylation at the 3-position of the morphinan ring, leading to the formation of dextrorphan.[2][3] This reaction is almost exclusively catalyzed by the cytochrome P450 2D6 (CYP2D6) enzyme.[2] Dextrorphan is an active metabolite and a more potent NMDA receptor antagonist than its parent compound.[1]

N-Demethylation of Dextromethorphan

A secondary pathway for dextromethorphan metabolism is N-demethylation, which yields 3-methoxymorphinan (MEM). This reaction is predominantly mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[2][4] In individuals who are poor metabolizers of CYP2D6, this pathway becomes more prominent.[2]

Further Metabolism of Primary Metabolites

Both dextrorphan and 3-methoxymorphinan undergo further metabolic conversions. Dextrorphan can be N-demethylated by CYP3A4 to form 3-hydroxymorphinan (HM).[3] Similarly, 3-methoxymorphinan is O-demethylated by CYP2D6 to also produce 3-hydroxymorphinan.[5]

Phase II Conjugation

The final step in the metabolism of dextrorphan and 3-hydroxymorphinan is conjugation, primarily through glucuronidation, to form water-soluble compounds that are readily excreted in the urine.[3] Uridine 5'-diphospho-glucuronosyltransferases (UGTs) are the enzymes responsible for this Phase II reaction.[6]

Quantitative Data

Pharmacokinetic Parameters

The pharmacokinetic parameters of dextromethorphan and its metabolites exhibit significant inter-individual variability, largely dependent on the CYP2D6 phenotype. The following tables summarize key pharmacokinetic data from studies in healthy volunteers.

| Parameter | Dextromethorphan (EMs) | Dextromethorphan (PMs) | Dextrorphan (from DM in EMs) | Reference |

| Tmax (h) | 1.8 ± 0.8 | 4.2 ± 3.3 | 2.1 ± 0.6 | [7][8] |

| Cmax (ng/mL) | 0.5 - 2.0 | 4.4 ± 4.6 | 9.7 ± 5.4 | [8] |

| t1/2 (h) | 2 - 4 | 24 | 6.0 ± 2.8 | [1][8] |

| AUC (ng·h/mL) | Undetectable in most | 61.0 ± 84.2 | 59.4 ± 25.4 | [8][9] |

EMs: Extensive Metabolizers; PMs: Poor Metabolizers of CYP2D6.

| Metabolite | Tmax (h) | Cmax (ng/mL) | t1/2 (h) | Reference |

| 3-Methoxymorphinan (in PMs) | ~24 | ~0.03 nmol/mL | - | [9] |

| 3-Hydroxymorphinan (conjugated, in EMs) | 6 - 10 | ~0.03 nmol/mL | - | [9] |

| Dextrorphan (conjugated, in EMs) | 2 | 1.5 nmol/mL | 2.25 | [9] |

Enzyme Kinetics

The following table summarizes the Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for the key metabolic reactions of dextromethorphan.

| Reaction | Enzyme | Km (µM) | Vmax (nmol/mg protein/hr) | Reference |

| Dextromethorphan O-demethylation | CYP2D6 (EMs) | 3.4 ± 1.0 | 10.2 ± 5.3 | [10] |

| Dextromethorphan O-demethylation | CYP2D6 (PMs) | 48 | 2.2 | [10] |

| Dextromethorphan N-demethylation | CYP3A4 | 650 | Comparable to O-demethylation Vmax | [2] |

| 3-Methoxymorphinan O-demethylation | CYP2D6 (SD rats) | 1.76 | 35.95 | [11] |

| 3-Methoxymorphinan O-demethylation | CYP2D6 (DA rats) | 108.7 | 11.5 | [11] |

| Dextromethorphan N-demethylation | CYP3A4 | 231 - 322 | 3.3 - 6.8 nmol/mg/min | [12] |

SD rats: Sprague-Dawley (extensive metabolizer model); DA rats: Dark Agouti (poor metabolizer model).

Experimental Protocols

In Vitro Dextromethorphan O-Demethylation Assay using Human Liver Microsomes

This protocol outlines a typical in vitro experiment to determine the rate of dextrorphan formation from dextromethorphan using human liver microsomes.

Materials:

-

Human liver microsomes (pooled from extensive metabolizers)

-

Dextromethorphan hydrobromide

-

This compound (as a standard)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)

-

Acetonitrile (B52724) (for reaction termination and protein precipitation)

-

Internal standard (e.g., levallorphan)

-

HPLC-MS/MS system

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of dextromethorphan and dextrorphan in a suitable solvent (e.g., methanol (B129727) or water).

-

Prepare the NADPH regenerating system in potassium phosphate buffer.

-

Prepare the internal standard solution in acetonitrile.

-

-

Incubation:

-

In a microcentrifuge tube, pre-incubate human liver microsomes (typically 0.1-0.5 mg/mL protein concentration) in potassium phosphate buffer at 37°C for 5 minutes.

-

Add dextromethorphan to the incubation mixture to achieve the desired final concentration (e.g., a range of concentrations to determine Km and Vmax).

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C with gentle shaking for a specified time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

-

-

Reaction Termination and Sample Preparation:

-

Terminate the reaction by adding a volume of ice-cold acetonitrile containing the internal standard. This will stop the enzymatic reaction and precipitate the microsomal proteins.

-

Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a clean tube or HPLC vial for analysis.

-

-

Analysis by HPLC-MS/MS:

-

Analyze the samples using a validated HPLC-MS/MS method to quantify the amount of dextrorphan formed.

-

Prepare a standard curve of dextrorphan to accurately determine the concentration in the samples.

-

The rate of dextrorphan formation is typically expressed as pmol or nmol of product formed per minute per mg of microsomal protein.

-

Analytical Method: HPLC-MS/MS for Dextromethorphan and Metabolites

This section provides a general framework for a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the simultaneous quantification of dextromethorphan, dextrorphan, 3-methoxymorphinan, and 3-hydroxymorphinan in biological matrices.

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is commonly used (e.g., 50 x 2.1 mm, 1.8 µm particle size).[13]

-

Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).

-

Flow Rate: A flow rate of 0.2-0.5 mL/min is common.

-

Column Temperature: Maintained at a constant temperature, for example, 40°C.

Mass Spectrometric Conditions:

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive quantification. Specific precursor-to-product ion transitions for each analyte and the internal standard are monitored.

-

Instrument Parameters: Parameters such as declustering potential, collision energy, and cell exit potential are optimized for each analyte to achieve maximum sensitivity.

Visualizations of Pathways

Metabolic Pathways

Caption: Metabolic pathways of dextromethorphan.

Experimental Workflow

Caption: In vitro metabolism experimental workflow.

NMDA Receptor Signaling Pathway

Caption: Dextrorphan's role in NMDA receptor signaling.

Sigma-1 Receptor Signaling Pathway

Caption: Dextromethorphan/Dextrorphan and Sigma-1 Receptor Signaling.

Conclusion

The metabolism of dextromethorphan is a complex and highly variable process that is central to its pharmacological and toxicological profile. The conversion to its active metabolite, dextrorphan, via the polymorphic CYP2D6 enzyme, is the most critical step determining its effects. This guide has provided a comprehensive overview of the metabolic pathways, quantitative pharmacokinetic and enzyme kinetic data, detailed experimental protocols, and visual representations of the relevant biological pathways. This information serves as a valuable resource for researchers and professionals in drug development, enabling a deeper understanding of the disposition of dextromethorphan and dextrorphan and facilitating further research in this area.

References

- 1. Simultaneous quantification of dextromethorphan and its metabolites dextrorphan, 3-methoxymorphinan and 3-hydroxymorphinan in human plasma by ultra performance liquid chromatography/tandem triple-quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CYP2D6- and CYP3A-dependent metabolism of dextromethorphan in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ricardinis.pt [ricardinis.pt]

- 4. ClinPGx [clinpgx.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacokinetics of dextromethorphan and dextrorphan in epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Multiple human cytochromes contribute to biotransformation of dextromethorphan in-vitro: role of CYP2C9, CYP2C19, CYP2D6, and CYP3A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Dextromethorphan O-demethylation in liver microsomes as a prototype reaction to monitor cytochrome P-450 db1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Primary and secondary oxidative metabolism of dextromethorphan. In vitro studies with female Sprague-Dawley and Dark Agouti rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Metabolism of dextromethorphan in vitro: involvement of cytochromes P450 2D6 and 3A3/4, with a possible role of 2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. assets.fishersci.com [assets.fishersci.com]

The In Vivo Conversion of Dextromethorphan to Dextrorphan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo metabolic transformation of dextromethorphan (B48470) to its primary active metabolite, dextrorphan (B195859). The document details the enzymatic pathways, pharmacokinetic parameters, and experimental methodologies crucial for understanding this significant biotransformation in drug development and clinical pharmacology.

Introduction

Dextromethorphan (DM), a widely used antitussive agent, undergoes extensive first-pass metabolism in the liver following oral administration.[1] The primary metabolic pathway is the O-demethylation of dextromethorphan to dextrorphan (DXO).[2][3][4] Dextrorphan is an active metabolite with a distinct pharmacological profile, including N-methyl-D-aspartate (NMDA) receptor antagonist activity, which contributes to both the therapeutic and psychoactive effects of dextromethorphan.[1][2][5] Understanding the in vivo formation of dextrorphan is critical for predicting drug efficacy, potential drug-drug interactions, and inter-individual variability in patient response.

The conversion of dextromethorphan to dextrorphan is primarily catalyzed by the polymorphic cytochrome P450 enzyme CYP2D6.[1][2][5] The genetic polymorphism of the CYP2D6 gene leads to distinct population phenotypes, including poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs), and ultrarapid metabolizers (UMs), which significantly impacts the pharmacokinetics of both dextromethorphan and dextrorphan.[2][5]

Metabolic Pathways

The biotransformation of dextromethorphan is complex, involving multiple enzymatic pathways. However, the O-demethylation to dextrorphan is the most significant route, particularly in individuals with functional CYP2D6 enzymes.

Primary Pathway: O-demethylation via CYP2D6

The O-demethylation of dextromethorphan at the 3-position of the morphinan (B1239233) ring to form dextrorphan is predominantly mediated by CYP2D6.[2][6] This pathway is characterized by high affinity (low K_m value), making it the principal metabolic route at therapeutic doses of dextromethorphan in most individuals.[7][8] In extensive metabolizers, this conversion is rapid and efficient, leading to low plasma concentrations of the parent drug and high concentrations of dextrorphan and its conjugates.[2]

Secondary and Minor Pathways

While CYP2D6 is the primary enzyme for dextrorphan formation, other cytochrome P450 isozymes contribute to the overall metabolism of dextromethorphan, particularly in individuals with reduced or absent CYP2D6 activity.

-

N-demethylation via CYP3A4: Dextromethorphan can also undergo N-demethylation to form 3-methoxymorphinan (MEM). This reaction is primarily catalyzed by CYP3A4.[1][9][10] In poor metabolizers of CYP2D6, this pathway becomes more prominent.[8]

-

Further Metabolism of Dextrorphan: Once formed, dextrorphan can be further metabolized. It can undergo N-demethylation by CYP3A4 to form 3-hydroxymorphinan (HM).[11][12] Additionally, dextrorphan is rapidly conjugated with glucuronic acid, a reaction mediated by UDP-glucuronosyltransferases (UGTs), to form dextrorphan-O-glucuronide.[12][13]

The following diagram illustrates the primary metabolic pathways of dextromethorphan.

Quantitative Data

The kinetics of dextromethorphan metabolism have been characterized in numerous in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: In Vitro Enzyme Kinetics for Dextrorphan Formation

| Enzyme | Substrate | K_m_ (μM) | V_max_ (nmol/nmol P450/min) | Reference |

| Human Liver Microsomes (EM) | Dextromethorphan | 2.2 - 9.4 (high affinity) | Not Reported | [7] |

| Human Liver Microsomes (EM) | Dextromethorphan | 55.5 - 307.3 (low affinity) | Not Reported | [7] |

| Human Liver Microsomes (PM) | Dextromethorphan | 157 - 560 | Not Reported | [7] |

| Recombinant Human CYP2D6 | Dextromethorphan | 1.9 ± 0.2 | 8.5 ± 0.2 | [14] |

| Adult Human Microsomes | Dextromethorphan | 7 | Not Reported | [8] |

EM: Extensive Metabolizer; PM: Poor Metabolizer

Table 2: Pharmacokinetic Parameters of Dextromethorphan and Dextrorphan in Humans (Single 30 mg Oral Dose)

| Parameter | Dextromethorphan (EMs) | Dextromethorphan (PMs) | Dextrorphan (EMs) | Dextrorphan (PMs) | Reference |

| C_max_ (ng/mL) | Undetectable | 6.4 ± 3.4 | 2.9 ± 1.1 (free) | Undetectable (free) | [2] |

| t_max_ (h) | - | 3.6 ± 1.5 | 2.2 ± 0.8 | - | [2] |

| t_1/2_ (h) | - | 29.5 ± 8.4 | Not Reported | Not Reported | [2] |

| AUC (ng·h/mL) | Undetectable | 74.9 ± 44.5 | 15.3 ± 5.6 (free) | Undetectable (free) | [2] |

Values are mean ± SD. EMs: Extensive Metabolizers (n=5); PMs: Poor Metabolizers (n=4).

Experimental Protocols

A variety of experimental methods are employed to study the in vivo formation of dextrorphan from dextromethorphan. These protocols are essential for phenotyping individuals based on their CYP2D6 activity and for investigating potential drug interactions.

In Vitro Metabolism using Human Liver Microsomes

This method is used to determine the kinetic parameters of dextromethorphan metabolism by hepatic enzymes.

Objective: To characterize the kinetics of dextrorphan formation in human liver microsomes.

Materials:

-

Human liver microsomes (from extensive and poor metabolizers)

-

Dextromethorphan hydrobromide

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

Internal standard (e.g., levallorphan)

-

HPLC or LC-MS/MS system

Procedure:

-

Prepare incubation mixtures containing human liver microsomes, dextromethorphan at various concentrations, and potassium phosphate buffer.

-

Pre-incubate the mixtures at 37°C for a short period.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a specified time (e.g., 10-30 minutes).

-

Terminate the reaction by adding a quenching solvent such as acetonitrile.

-

Add an internal standard for quantification.

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant for dextrorphan concentration using a validated HPLC or LC-MS/MS method.[15][16]

-

Calculate kinetic parameters (K_m_ and V_max_) by fitting the data to the Michaelis-Menten equation.

In Vivo Phenotyping Protocol

This protocol is used to determine an individual's CYP2D6 metabolic phenotype.

Objective: To assess the in vivo CYP2D6 activity by measuring the urinary metabolic ratio of dextromethorphan to dextrorphan.[17][18]

Materials:

-

Dextromethorphan hydrobromide (oral dose)

-

Urine collection containers

-

HPLC or LC-MS/MS system for analysis of dextromethorphan and dextrorphan in urine

Procedure:

-

Administer a single oral dose of dextromethorphan hydrobromide (e.g., 30 mg) to the subject.

-

Collect all urine for a specified period (e.g., 8 or 12 hours) post-dose.[17]

-

Measure the total volume of urine collected.

-

Analyze an aliquot of the urine for the concentrations of both dextromethorphan and dextrorphan using a validated analytical method.

-

Calculate the metabolic ratio (MR) as the molar concentration of dextromethorphan divided by the molar concentration of dextrorphan.

-

Classify the subject's phenotype based on the calculated MR (e.g., EMs typically have a low MR, while PMs have a high MR).

The following diagram outlines a typical experimental workflow for in vivo phenotyping.

Quantification of Dextromethorphan and Dextrorphan in Plasma

Accurate quantification of dextromethorphan and dextrorphan in plasma is essential for pharmacokinetic studies.

Objective: To determine the concentrations of dextromethorphan and dextrorphan in human plasma samples.

Methodology: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity.[19][20]

Sample Preparation:

-

Plasma samples are typically prepared using liquid-liquid extraction or solid-phase extraction to remove proteins and other interfering substances.[19][21]

-

Stable isotope-labeled internal standards (e.g., dextromethorphan-d3) are added to the plasma samples prior to extraction to correct for matrix effects and variations in extraction recovery.[19][21]

Chromatographic and Mass Spectrometric Conditions:

-

Chromatography: Reversed-phase chromatography is commonly used to separate dextromethorphan and dextrorphan from endogenous plasma components. A short analytical column can be used for rapid analysis.[19]

-

Mass Spectrometry: Detection is achieved using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for dextromethorphan, dextrorphan, and the internal standards are monitored for selective and sensitive quantification.

Validation: The analytical method must be fully validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, and stability.

Conclusion

The in vivo formation of dextrorphan from dextromethorphan is a well-characterized metabolic process of significant clinical and pharmacological importance. The predominant role of the polymorphic enzyme CYP2D6 in this biotransformation underscores the need for considering an individual's genetic makeup in both clinical practice and drug development. The experimental protocols and quantitative data presented in this guide provide a foundational understanding for researchers and scientists working with dextromethorphan and other drugs metabolized by CYP2D6. A thorough characterization of this metabolic pathway is essential for optimizing therapeutic outcomes and ensuring patient safety.

References

- 1. Dextromethorphan - Wikipedia [en.wikipedia.org]

- 2. Pharmacokinetics of dextromethorphan and metabolites in humans: influence of the CYP2D6 phenotype and quinidine inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. ricardinis.pt [ricardinis.pt]

- 5. researchgate.net [researchgate.net]

- 6. Primary and secondary oxidative metabolism of dextromethorphan. In vitro studies with female Sprague-Dawley and Dark Agouti rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The role of CYP2D6 in primary and secondary oxidative metabolism of dextromethorphan: in vitro studies using human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CYP2D6- and CYP3A-dependent metabolism of dextromethorphan in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Multiple human cytochromes contribute to biotransformation of dextromethorphan in-vitro: role of CYP2C9, CYP2C19, CYP2D6, and CYP3A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of cytochrome P450 3A4/5 activity in vivo with dextromethorphan N-demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Characterization of dextromethorphan O- and N-demethylation catalyzed by highly purified recombinant human CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Simultaneous determination of dextromethorphan and three metabolites in plasma and urine using high-performance liquid chromatography with application to their disposition in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Metabolism of dextromethorphan in human liver microsomes: a rapid HPCL assay to monitor cytochrome P450 2D6 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Measurement of CYP2D6 and CYP3A4 activity in vivo with dextromethorphan: sources of variability and predictors of adverse effects in 419 healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Dextromethorphan as an in vivo probe for the simultaneous determination of CYP2D6 and CYP3A activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Determination of dextromethorphan and dextrorphan in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Determination of dextromethorphan and dextrorphan in human plasma by liquid chromatography/tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]

- 21. assets.fishersci.com [assets.fishersci.com]

An In-Depth Technical Guide to the Pharmacokinetics and Bioavailability of Dextrorphan Tartrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dextrorphan (B195859) (DXO) is the primary active metabolite of the widely used antitussive agent, dextromethorphan (B48470) (DXM). As a potent, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, dextrorphan is responsible for many of the pharmacological effects of its parent drug.[1] Understanding the pharmacokinetics and bioavailability of dextrorphan, particularly when administered directly as dextrorphan tartrate, is crucial for its potential development as a therapeutic agent in its own right for various neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the available data on the pharmacokinetics, bioavailability, metabolism, and analytical methodologies related to this compound.

Pharmacokinetics of Dextrorphan

The pharmacokinetic profile of dextrorphan is complex and highly influenced by the route of administration and the genetic polymorphism of metabolizing enzymes, primarily Cytochrome P450 2D6 (CYP2D6).[2]

Absorption

When formed from oral dextromethorphan, dextrorphan appears in plasma relatively quickly. However, data on the absorption of directly administered oral this compound is limited. Studies in rats have shown that after intraperitoneal (i.p.) injection of dextromethorphan, the time to maximum concentration (Tmax) of dextrorphan in the brain is earlier (60 minutes) compared to subcutaneous (s.c.) administration (120 minutes), suggesting rapid absorption and distribution to the central nervous system following i.p. administration.[3]

Distribution

Dextrorphan is widely distributed in the body. The brain-to-plasma concentration ratio of dextromethorphan is approximately 6.5.[3] Plasma-free dextrorphan is correlated with brain dextrorphan levels, indicating its ability to cross the blood-brain barrier.[3]

Metabolism

Dextrorphan is extensively metabolized. The primary metabolic pathways include N-demethylation to 3-hydroxymorphinan, which is mediated by CYP3A4, and glucuronidation via UDP-glucuronosyltransferases (UGTs).[4][5] The genetic polymorphism of CYP2D6 significantly impacts the formation of dextrorphan from dextromethorphan, leading to wide inter-individual variations in plasma concentrations.[6] In poor metabolizers of CYP2D6, the formation of dextrorphan is significantly reduced.[6]

Excretion

Dextrorphan and its metabolites are primarily eliminated through renal excretion in the urine.[7] After oral administration of dextromethorphan to extensive metabolizers, a significant portion of the dose is recovered in the urine as conjugated dextrorphan.

Bioavailability

The oral bioavailability of dextrorphan when administered directly is not well-documented in publicly available literature. However, studies on dextromethorphan provide some insights. The oral bioavailability of dextromethorphan itself is low (around 11% in dogs) due to extensive first-pass metabolism, which leads to the formation of dextrorphan.[8] This suggests that dextrorphan formed in the gut wall and liver contributes significantly to the systemic exposure of the metabolite after oral dextromethorphan administration. A study comparing sustained-release formulations of dextromethorphan assessed bioavailability by measuring plasma concentrations of dextrorphan.[9]

Quantitative Pharmacokinetic Data

The following tables summarize available quantitative pharmacokinetic data for dextrorphan, primarily as a metabolite of dextromethorphan.

Table 1: Pharmacokinetic Parameters of Dextrorphan in Humans (following oral administration of Dextromethorphan)

| Parameter | Value | Subject Population | Notes | Reference |

| Tmax | (2.1 ± 0.7) h | 18 healthy Chinese male volunteers | Following a single 60 mg oral dose of dextromethorphan hydrobromide. | [10] |

| Cmax | (14 ± 8) µg/L | 18 healthy Chinese male volunteers | Following a single 60 mg oral dose of dextromethorphan hydrobromide. | [10] |

| t1/2 | (3.8 ± 1.8) h | 18 healthy Chinese male volunteers | Following a single 60 mg oral dose of dextromethorphan hydrobromide. | [10] |

| AUC0-t | (60 ± 37) µg·h/L | 18 healthy Chinese male volunteers | Following a single 60 mg oral dose of dextromethorphan hydrobromide. | [10] |

Table 2: Pharmacokinetic Parameters of Dextrorphan in Rats (following administration of Dextromethorphan)

| Route of Administration | Tmax (brain) | Cmax (brain) | Notes | Reference |

| Intraperitoneal (i.p.) | 60 min | 1.0 nmol/g | Following a 30 mg/kg dose of dextromethorphan. | [3] |

| Subcutaneous (s.c.) | 120 min | 0.2 nmol/g | Following a 30 mg/kg dose of dextromethorphan. | [3] |

Experimental Protocols

Detailed methodologies are essential for the accurate quantification of dextrorphan in biological matrices. Below are summaries of validated analytical methods.

Protocol 1: LC-MS/MS Method for Dextrorphan in Human Plasma[11]

-

Sample Preparation: Liquid-liquid extraction.

-

Chromatography: Zorbax Extend C18 column with a mobile phase of methanol-water-formic acid (70:30:1) at a flow rate of 0.5 mL/min.

-

Detection: Tandem mass spectrometry with electrospray ionization (ESI) in positive ion mode. Selected reaction monitoring (SRM) was used for quantification.

-

Linearity: 0.2 - 80 µg/L.

-

Precision and Accuracy: Intra- and inter-day relative standard deviation (RSD) < 8%; Accuracy ranged from 98.8% to 100.6%.

Protocol 2: UPLC-MS/MS Method for Dextrorphan and other Metabolites in Human Plasma[12]

-

Sample Preparation: Liquid-liquid extraction with n-butylchloride.

-

Chromatography: Aquity UPLC® BEH C18 column with a gradient of acetonitrile (B52724) at a flow rate of 0.250 mL/min.

-

Detection: Triple-quadrupole mass spectrometry with multiple reaction monitoring (MRM).

-

Linearity: 0.500-100 nM.

-

LLOQ: 0.500 nM (equivalent to 129 pg/mL for dextrorphan).

-

Precision and Accuracy: Within-run and between-run precision within 11.6%; Accuracy ranged from 92.7% to 110.6%.

Protocol 3: GC-MS Method for Dextrorphan in Urine[7]

-

Sample Preparation: Solid-phase extraction.

-

Derivatization: Not required.

-

Chromatography: Gas chromatography.

-

Detection: Mass spectrometry.

-

Application: Measurement of dextromethorphan and free dextrorphan concentrations in urine.

Signaling Pathways and Experimental Workflows

Dextrorphan Metabolism and Excretion

The metabolic pathway of dextromethorphan to dextrorphan and its subsequent metabolism and excretion is a key process in its pharmacology.

NMDA Receptor Signaling Pathway

Dextrorphan's primary mechanism of action is as a non-competitive antagonist of the NMDA receptor. This interaction is central to its potential therapeutic effects.

Experimental Workflow for Pharmacokinetic Study

A typical workflow for a clinical pharmacokinetic study of this compound would involve several key stages from volunteer recruitment to data analysis.

Conclusion

Dextrorphan, as the primary active metabolite of dextromethorphan, exhibits a complex pharmacokinetic profile largely influenced by metabolic enzyme genetics. While a substantial body of research exists on dextrorphan as a metabolite, there is a clear need for further studies focusing on the pharmacokinetics and bioavailability of directly administered this compound. Such research is imperative for its potential development as a standalone therapeutic agent. The detailed analytical methods and understanding of its metabolic pathways provide a solid foundation for future clinical and preclinical investigations. This guide serves as a comprehensive resource for researchers and drug development professionals interested in the further exploration of this compound.

References

- 1. Dextromethorphan - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Effects of route of administration on dextromethorphan pharmacokinetics and behavioral response in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Multiple human cytochromes contribute to biotransformation of dextromethorphan in-vitro: role of CYP2C9, CYP2C19, CYP2D6, and CYP3A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CYP2D6- and CYP3A-dependent metabolism of dextromethorphan in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. arch.ies.gov.pl [arch.ies.gov.pl]

- 8. Plasma profile and pharmacokinetics of dextromethorphan after intravenous and oral administration in healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]